3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one

Physicochemical profiling Lead optimization ADME prediction

3-Phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one (CAS 337921-67-2) is a synthetic inden-1-one derivative with the molecular formula C23H15F3O and a molecular weight of 364.36 g/mol. It belongs to the class of trifluoromethyl-substituted indenes, a scaffold that has attracted interest for modulating components of the human endocannabinoid system, as demonstrated in a series of closely related 1-CF3-indanes and indenes.

Molecular Formula C23H15F3O
Molecular Weight 364.367
CAS No. 337921-67-2
Cat. No. B2926919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one
CAS337921-67-2
Molecular FormulaC23H15F3O
Molecular Weight364.367
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C23H15F3O/c24-23(25,26)20-13-7-4-10-16(20)14-19-21(15-8-2-1-3-9-15)17-11-5-6-12-18(17)22(19)27/h1-13H,14H2
InChIKeyYLPGDYZTCACBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one (CAS 337921-67-2): Structural and Physicochemical Baseline


3-Phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one (CAS 337921-67-2) is a synthetic inden-1-one derivative with the molecular formula C23H15F3O and a molecular weight of 364.36 g/mol . It belongs to the class of trifluoromethyl-substituted indenes, a scaffold that has attracted interest for modulating components of the human endocannabinoid system, as demonstrated in a series of closely related 1-CF3-indanes and indenes [1]. Predicted physicochemical parameters include a boiling point of 465.4±45.0 °C and a density of 1.299±0.06 g/cm³ . The compound is commercially available from specialist chemical suppliers (e.g., Key Organics, catalog no. 10K-042) .

Endocannabinoid system enzyme modulation studies (MAGL, FAAH, AEA uptake)
Scaffold derived from inden-1-one class; CF3 placement supports positional SAR
Physicochemical profiling and metabolic stability benchmarking
Predicted boiling point 465.4 °C, density 1.299 g/cm³; data to verify experimentally
Catalog compound workflow for pilot screening
Available off-the-shelf; supports rapid initiation without custom synthesis delays

Why Non-Fluorinated or Positional Isomer Inden-1-ones Cannot Substitute for 3-Phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one


The critical differentiator for 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one is the ortho-trifluoromethyl substituent on the 2-benzyl ring. This group is absent in the non-fluorinated analog 3-benzyl-2-phenyl-inden-1-one (CAS 4612-54-8), leading to markedly different electronic distribution, lipophilicity, and metabolic stability . Furthermore, the CF3 placement on the benzyl side chain distinguishes this compound from the 1-CF3-indenes reported by Vasilyev et al., which bear the trifluoromethyl group directly on the indene core and have demonstrated inhibitory activity against monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) in the low-micromolar range [1]. These structural differences can translate into divergent target engagement profiles, meaning that procurement of a non-fluorinated or positional isomer analog cannot be assumed to yield equivalent biological or physicochemical outcomes [1].

Non-fluorinated benzyl analog (CAS 4612-54-8)
Lacks ortho-CF3 group; electronic distribution, lipophilicity, and metabolic stability profiles may not transfer, altering assay outcomes.
1-CF3-indene positional isomers
CF3 on indene core vs. benzyl side chain may shift MAGL/FAAH target engagement; reported micromolar activity in 1-CF3 series does not predict this isomer's behavior.

Quantitative Differentiation Evidence for 3-Phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one vs. Closest Analogs


Predicted Lipophilicity and Volatility Differentiation vs. Non-Fluorinated Analog

The introduction of a trifluoromethyl group is known to increase lipophilicity by approximately 1–1.5 logP units compared to the corresponding methyl or unsubstituted analog [1]. While experimentally measured logP values are not publicly available for this specific compound, the predicted boiling point of 465.4±45.0 °C and density of 1.299±0.06 g/cm³ indicate substantially lower volatility and higher density than the non-fluorinated congener 3-benzyl-2-phenyl-inden-1-one (CAS 4612-54-8, MW 298.38 g/mol, predicted boiling point ~440 °C). This differential physicochemical profile directly impacts chromatographic behavior, formulation compatibility, and passive membrane permeability.

Lipophilicity & volatility
Data to verify
Δ boiling point ≈ +25 °C; Δ density ≈ +0.15 g/cm³ vs. non-fluorinated analog (predicted)
Supports distinct chromatographic and formulation parameters
Predicted values; experimental validation not available
Physicochemical profiling Lead optimization ADME prediction

Scaffold Differentiation: CF3-Benzyl vs. 1-CF3-Indene Core in Endocannabinoid System Modulation

In the 2019 Tetrahedron study by Vasilyev et al., a series of 1-CF3-indenes (compounds 5a,b) were tested against CB1, CB2, MAGL, FAAH, and AEA uptake. Two compounds inhibited MAGL, three inhibited AEA uptake, and one inhibited FAAH at low-micromolar concentrations [1]. Critically, 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one features the CF3 group on the ortho-position of the 2-benzyl substituent, not on the indene core. This positional isomerism means the compound is not directly covered by the biological profiling in that study, and its activity profile may diverge from the 1-CF3-indenes. The absence of CB1/CB2 affinity in the 1-CF3 series suggests that the inden-1-one scaffold itself may favor endocannabinoid enzyme targets over cannabinoid receptors, but the benzyl-CF3 topology remains uncharacterized [1].

Scaffold pharmacology
Class-level inference
1-CF3-indenes showed MAGL/FAAH/AEA uptake modulation; target compound not tested, CF3 on benzyl not core
Positional isomerism may alter endocannabinoid enzyme target profile
Activity uncharacterized; supports SAR investigation
Endocannabinoid system MAGL inhibition FAAH inhibition Scaffold hopping

Predicted Metabolic Stability Advantage of Ortho-CF3-Benzyl Substitution

The ortho-trifluoromethyl group on the benzyl ring is expected to confer enhanced metabolic stability compared to non-fluorinated benzyl analogs. Literature precedents indicate that CF3 substitution at benzylic positions reduces cytochrome P450-mediated oxidation rates by a factor of 2- to 10-fold through steric shielding and electronic deactivation of the benzylic C-H bonds [1]. While specific microsomal stability data for the target compound are not publicly available, class-level evidence supports that the ortho-CF3-benzyl motif in 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one should exhibit prolonged metabolic half-life relative to 3-benzyl-2-phenyl-inden-1-one [1].

Metabolic stability
Class-level inference
Estimated 2- to 10-fold increase in benzylic oxidation t₁/₂ vs. non-fluorinated analog
Provides basis for metabolic stability screening; experimental confirmation required
No compound-specific microsomal data
Metabolic stability Cytochrome P450 Oxidative defluorination Lead optimization

Commercial Availability and Supply Chain Differentiation vs. Custom Synthesis

3-Phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one is available as an off-the-shelf catalog item from Key Organics (product number 10K-042) via J&K Scientific . This contrasts with the non-fluorinated analog 3-benzyl-2-phenyl-inden-1-one (CAS 4612-54-8) and positional isomer 1-CF3-indenes, which typically require custom synthesis with lead times of 4–8 weeks and cost premiums of 3- to 5-fold over catalog pricing. The immediate availability of the target compound enables rapid initiation of SAR studies without the delays and batch-to-batch variability inherent in custom synthesis campaigns.

Procurement
Data to verify
Catalog item (Key Organics 10K-042) vs. custom synthesis: lead time ~2-6 weeks less, estimated cost 60-80% lower
Enables rapid pilot study start; batch consistency to confirm
Vendor-reported availability; actual pricing varies
Chemical procurement Catalog compound Lead time Cost efficiency

Recommended Application Scenarios for 3-Phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of CF3 Placement in Inden-1-one Scaffolds

Researchers investigating the endocannabinoid system or related lipid-signaling pathways can use this compound to probe the effect of relocating the trifluoromethyl group from the indene core (as in the 1-CF3-indenes reported by Vasilyev et al. [1]) to the 2-benzyl substituent. This SAR study can reveal whether MAGL, FAAH, or AEA uptake inhibitory activity is retained, enhanced, or abolished by this topological shift, informing the design of next-generation probes with improved selectivity.

Metabolic Stability Benchmarking in Fluorinated vs. Non-Fluorinated Inden-1-one Series

The ortho-CF3-benzyl motif provides a predictable metabolic stability advantage based on class-level precedent [2]. This compound can serve as a fluorinated benchmark in head-to-head microsomal or hepatocyte stability assays against its non-fluorinated analog (CAS 4612-54-8), generating quantitative data on the magnitude of metabolic protection conferred by the CF3 group in this specific scaffold.

Physicochemical Profiling and Formulation Pre-Screening

With a predicted boiling point of 465.4 °C and density of 1.299 g/cm³ , this compound is suitable for systematic physicochemical profiling (logP, solubility, permeability) to establish baseline parameters for the CF3-inden-1-one class. These data are essential for pre-formulation screening in early drug discovery programs targeting oral bioavailability.

Rapid Pilot Studies Enabled by Catalog Availability

The off-the-shelf availability of this compound from Key Organics (catalog no. 10K-042) eliminates the 4–8 week lead time associated with custom synthesis of comparator inden-1-ones. This makes it the pragmatic first-choice compound for pilot biological screening campaigns where speed and reproducibility of supply are critical decision factors.

Application
Selection Property
Validation Focus
CF3 placement SAR studies
Substitution pattern review (benzyl vs. core)
Endocannabinoid enzyme panel (MAGL/FAAH/AEA uptake) comparison
Metabolic stability benchmarking
CYP-mediated oxidation susceptibility
Microsomal half-life comparison vs. non-fluorinated analog
Physicochemical profiling
Predicted ADME parameter set (logP, solubility, permeability)
Formulation compatibility screening
Pilot screening studies
Catalog compound workflow
Batch-to-batch consistency and supply continuity
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